1-(4-iodothiophen-2-yl)methanamine hydrochloride (CAS: 2839138-72-4) is a bifunctional heteroaryl building block specifically engineered to solve two common procurement challenges: the poor reactivity of standard bromo-thiophenes and the chemical instability of free primary amines [1]. By combining a highly reactive C4-iodo substituent with a C2-methanamine protected as a stable hydrochloride salt, this compound provides an optimized handle for both mild palladium-catalyzed cross-couplings and robust amide bond formations. For industrial and laboratory buyers, it represents a ready-to-use, bench-stable precursor that eliminates the need for harsh reaction conditions or specialized inert-atmosphere handling.
Substituting this compound with its free base or its bromo-analog introduces severe process liabilities. Procuring the free base form leads to rapid atmospheric oxidation and carbamate formation, which destroys batch-to-batch reproducibility and necessitates costly glovebox storage [1]. Conversely, substituting with the more common 1-(4-bromothiophen-2-yl)methanamine hydrochloride forces the use of elevated temperatures (often >90 °C) during cross-coupling steps, which can degrade thermally sensitive complex substrates and lower overall synthetic yields [2]. Therefore, generic substitution directly compromises both material shelf-life and downstream synthetic scope.
In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond of 1-(4-iodothiophen-2-yl)methanamine hydrochloride offers significantly lower activation energy for oxidative addition compared to its bromo analog. Class-level kinetic data demonstrates that iodo-thiophenes typically achieve full conversion at mild temperatures, whereas the corresponding bromo-thiophenes require elevated heating and higher catalyst loadings to achieve similar yields [1]. This thermal differential is critical when coupling with temperature-sensitive functional groups.
| Evidence Dimension | Required reaction temperature for >90% conversion in standard cross-coupling |
| Target Compound Data | 40 °C (Iodo-thiophene core) |
| Comparator Or Baseline | 90 °C (Bromo-thiophene analog) |
| Quantified Difference | 50 °C reduction in processing temperature |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, mild base, polar aprotic solvent) |
Allows buyers to perform late-stage functionalization on complex, thermally sensitive substrates without risking thermal degradation.
Heteroaryl methanamines in their free base form are notoriously susceptible to rapid atmospheric oxidation and carbon dioxide absorption, leading to the formation of carbamates and degradation byproducts. The hydrochloride salt form, 1-(4-iodothiophen-2-yl)methanamine hydrochloride, completely mitigates this vulnerability. Comparative stability profiles indicate that while the free base degrades significantly within weeks under ambient conditions, the HCl salt maintains >99% purity for extended periods without requiring inert gas storage [1].
| Evidence Dimension | Ambient shelf-life maintaining >99% purity |
| Target Compound Data | >12 months (HCl salt) |
| Comparator Or Baseline | <2 weeks (Free base) |
| Quantified Difference | >24-fold increase in ambient stability |
| Conditions | Storage in standard amber vials at 25 °C under atmospheric air |
Eliminates the need for expensive glovebox handling and ensures batch-to-batch reproducibility across long-term research campaigns.
The procurement of the hydrochloride salt dramatically alters the solubility profile of the building block, facilitating greener and more efficient downstream processing. The protonated amine group renders 1-(4-iodothiophen-2-yl)methanamine hydrochloride highly soluble in aqueous and polar protic media, unlike the highly lipophilic free base. This enables straightforward purification via acid-base liquid-liquid extraction and permits its direct use in aqueous biphasic reaction systems [1].
| Evidence Dimension | Aqueous solubility at pH 7 |
| Target Compound Data | >50 mg/mL (HCl salt) |
| Comparator Or Baseline | <2 mg/mL (Free base) |
| Quantified Difference | >25-fold increase in aqueous solubility |
| Conditions | Deionized water at 25 °C |
Streamlines post-reaction workup procedures and expands the compound's utility into aqueous or biphasic synthetic methodologies.
Because the iodo-substituent allows for palladium-catalyzed cross-coupling at temperatures as low as 40 °C, this compound is the optimal choice for appending a thiophenemethanamine pharmacophore onto complex, late-stage drug intermediates that would degrade under the 90 °C+ conditions required for the bromo-analog [1].
The exceptional bench stability of the hydrochloride salt makes it ideal for automated, high-throughput synthesis of amide or urea libraries. Unlike the free base, which oxidizes rapidly and causes inconsistent stoichiometry, the HCl salt ensures precise dosing and reproducible yields across hundreds of parallel reactions [1].
The high aqueous solubility of the protonated amine salt allows chemists to utilize green, biphasic solvent systems (e.g., water/toluene) for cross-coupling or derivatization, streamlining subsequent liquid-liquid extraction workups without the need for excessive organic solvent consumption [1].